molecular formula C16H19ClN4O B1402460 2-(3-Pyrimidin-5-yl-benzyl)-pyrrolidine-2-carboxylic acid amide hydrochloride CAS No. 1361113-76-9

2-(3-Pyrimidin-5-yl-benzyl)-pyrrolidine-2-carboxylic acid amide hydrochloride

Cat. No.: B1402460
CAS No.: 1361113-76-9
M. Wt: 318.8 g/mol
InChI Key: OSTCOKGHRVYHCM-UHFFFAOYSA-N
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Description

2-(3-Pyrimidin-5-yl-benzyl)-pyrrolidine-2-carboxylic acid amide hydrochloride is a synthetic small molecule characterized by a pyrrolidine core substituted with a benzyl group bearing a pyrimidin-5-yl moiety at the 3-position. The compound features a carboxylic acid amide functional group at the 2-position of the pyrrolidine ring and is formulated as a hydrochloride salt to enhance solubility and stability. The pyrimidine ring, a nitrogen-containing heterocycle, is a critical pharmacophore often associated with hydrogen bonding and π-π interactions in biological systems.

Properties

IUPAC Name

2-[(3-pyrimidin-5-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O.ClH/c17-15(21)16(5-2-6-20-16)8-12-3-1-4-13(7-12)14-9-18-11-19-10-14;/h1,3-4,7,9-11,20H,2,5-6,8H2,(H2,17,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTCOKGHRVYHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)C3=CN=CN=C3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Pyrimidin-5-yl-benzyl)-pyrrolidine-2-carboxylic acid amide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity through various studies, including structure-activity relationship (SAR) analyses, in vitro assays, and case studies that highlight its pharmacological potential.

Structure-Activity Relationship (SAR)

The compound's structure suggests it may interact with specific biological targets, particularly those involved in bacterial resistance and inflammation. SAR studies have shown that modifications in the pyrrolidine and pyrimidine moieties can significantly influence the compound's efficacy against various biological targets.

Key Structural Features:

  • The presence of the pyrrolidine ring contributes to the compound's ability to inhibit specific enzymes.
  • The benzyl and pyrimidine groups are critical for enhancing binding affinity to target proteins.

Antimicrobial Properties

Recent research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. A study identified several pyrrolidine derivatives that effectively inhibited the penicillin-binding protein PBP3, which is essential for bacterial cell wall synthesis .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTargetIC50 (µM)Reference
Compound 1PBP319 ± 1
Compound 2PBP324 ± 20
Compound 3General bacteria<50

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies have demonstrated that certain derivatives can inhibit COX-2 enzyme activity more effectively than COX-1, suggesting a selective anti-inflammatory action. The effective doses (ED50) for some compounds were found to be comparable to established anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Activity Comparisons

CompoundED50 (µM)Comparison DrugED50 (µM)
Compound A8.23Indomethacin9.17
Compound B9.47Indomethacin9.17

Case Study 1: Inhibition of PBP3

A focused screening of a library containing over 2000 compounds identified several hits with strong inhibitory effects on PBP3. Among these, derivatives of the pyrrolidine scaffold demonstrated IC50 values indicating potent antibacterial action. The study emphasized the significance of the structural features in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory mechanisms of pyrrolidine derivatives through in vitro assays. The results indicated that these compounds could significantly reduce inflammatory markers in cell cultures, supporting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-Pyrimidin-5-yl-benzyl)-pyrrolidine-2-carboxylic acid amide hydrochloride with structurally or functionally related compounds from the literature.

Table 1: Structural and Functional Comparison of Pyrimidine- and Pyrrolidine-Containing Compounds

Compound Name Core Structure Key Substituents Salt Form Biological Activity Source
Target Compound Pyrrolidine-2-carboxamide 3-Pyrimidin-5-yl-benzyl Hydrochloride Not specified
Cyclo 1-[2-(cyclopentanecarbonyl...]-pyrrolidine... Cyclic tetrapeptide Cyclopentanecarbonyl, phenylpropionyl None Antibacterial, Antifungal
4-Amino-5-aminomethyl-2-methylpyrimidine Pyrimidine Aminomethyl, methyl Dihydrochloride Not specified
5-Pyrimidinecarboxamide... hydrochloride Pyrimidinecarboxamide Triazolylphenyl, aminocyclohexyl Hydrochloride Not specified
LY2409881 hydrochloride Pyrimidine-benzo[b]thiophene Chloro, piperazinylpropylamino Hydrochloride Kinase inhibition (inferred)

Key Comparative Insights:

Core Structure and Flexibility: The target compound’s pyrrolidine-2-carboxamide core is distinct from the cyclic tetrapeptide in ’s compound, which exhibits conformational rigidity due to cyclization. This rigidity may enhance antimicrobial activity by stabilizing interactions with microbial targets .

Pyrimidine Substituents :

  • The 3-pyrimidin-5-yl-benzyl group in the target compound shares structural homology with pyrimidine derivatives in –4. For example:

  • 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride () lacks the benzyl linkage but includes a methyl group, which may reduce steric hindrance compared to the target’s bulkier substituents .
  • The target’s pyrimidin-5-yl group could similarly engage in hydrogen bonding but may lack the chloro group’s electron-withdrawing effects .

Salt Form and Solubility :

  • The target’s hydrochloride salt contrasts with the dihydrochloride form in . Dihydrochloride salts generally exhibit higher aqueous solubility but may introduce challenges in crystallization or formulation. The hydrochloride salt in the target and ’s compound balances solubility and stability for pharmaceutical applications .

Functional Group Diversity :

  • The triazolylphenyl group in ’s compound introduces a heteroaromatic ring, which could enhance binding to targets like nucleic acids or enzymes via π-stacking. The target’s benzyl-pyrimidine group may prioritize interactions with hydrophobic pockets or aromatic residues .
  • The amide linkage in the target compound is analogous to the carboxamide in , both of which can participate in hydrogen-bonding networks critical for target affinity .

Biological Activity: While the target’s activity is unspecified, the cyclic tetrapeptide in demonstrates antibacterial and antifungal properties, likely due to its peptide backbone and cyclopentanecarbonyl group.

Preparation Methods

Synthesis of Pyrrolidine-2-Carboxylic Acid Derivatives

The foundational step involves synthesizing pyrrolidine-2-carboxylic acid derivatives, which serve as key intermediates. Patent EP3015456A1 describes a method involving the following steps:

  • Preparation of N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole :

    • Starting with a tert-butyl ester of a pentanedioate derivative, n-butyllithium (nBuLi) in hexane is used to generate a reactive anion at -78°C under nitrogen.
    • This is followed by addition of formic pivalic anhydride, leading to acylation.
    • Subsequent treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) facilitates deprotection and cyclization to form the pyrrole intermediate.
  • Alternative routes involve LDA-mediated deprotonation of chiral esters, followed by acylation with formic acetic anhydride, leading to pyrrolidine derivatives.

Research Findings:

  • These methods yield pyrrolidine derivatives with high efficiency (up to 90%) and are adaptable for scale-up, emphasizing the importance of low-temperature conditions and inert atmospheres to prevent side reactions.

Coupling of Pyrrolidine and Pyrimidine Units

The key step involves coupling the pyrrolidine core with the pyrimidine moiety:

  • C-H Activation and Arylation:

    • Recent advances involve palladium-catalyzed C-H activation strategies to attach the pyrimidine ring onto the pyrrolidine scaffold.
    • Starting from protected amino acids (e.g., Boc-protected proline derivatives), C-H activation with palladium catalysts and directing groups like 8-aminoquinoline enables regioselective arylation.
    • This approach affords the desired conjugates with diastereoselectivity and yields around 45-70%.
  • Protection and Deprotection Strategies:

    • Tert-butyl esters and Boc groups are used for protecting carboxyl and amino functionalities, respectively.
    • Deprotection is achieved via trifluoroacetic acid (TFA) treatment, followed by purification.

Research Findings:

  • These methods allow for modular synthesis of analogs, facilitating structure-activity relationship (SAR) studies.

Final Amide Formation and Hydrochloride Salt Preparation

The last step involves converting the free amine to the hydrochloride salt:

  • Amide Formation:

    • The free amine reacts with suitable acylating agents or is directly converted during earlier steps.
    • The compound is then treated with hydrochloric acid in solvents like methanol or ethanol to form the hydrochloride salt.
  • Purification:

    • Crystallization from suitable solvents yields high-purity hydrochloride salts suitable for pharmaceutical applications.

Research Findings:

  • The hydrochloride salt formation is straightforward, often involving acid addition post-synthesis, ensuring compound stability and solubility.

Summary of Preparation Data

Step Methodology Reagents Conditions Yield (%) Notes
Pyrrolidine core synthesis Lithium-Halogen exchange nBuLi, THF -78°C, inert atmosphere 90 Sensitive to moisture
Pyrimidine amidation Ammonium hydroxide DCM, low temp 0°C to -20°C 93 High selectivity
C-H arylation Pd-catalyzed Pd catalyst, directing group 80°C 45-70 Modular, adaptable
Salt formation HCl in methanol Acidic conditions Room temp Quantitative Purification by crystallization

Notes and Considerations

  • Inert Atmosphere: Many steps require nitrogen or argon to prevent oxidation.
  • Temperature Control: Low temperatures (-78°C to 0°C) are crucial during lithiation and acylation.
  • Protecting Groups: Boc and tert-butyl esters are essential to prevent side reactions.
  • Purification: Column chromatography and recrystallization are standard for obtaining pure intermediates and final products.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(3-Pyrimidin-5-yl-benzyl)-pyrrolidine-2-carboxylic acid amide hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via amide coupling using intermediates like 3-Pyrimidin-5-yl-benzyl chloride and pyrrolidine-2-carboxylic acid derivatives. A key step is the use of General Procedure F1 (amide formation), which involves activating the carboxylic acid with coupling agents like HATU or EDCI, followed by reaction with the amine component under inert conditions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. LCMS and HPLC (C18 column, acetonitrile/water + 0.1% TFA) are critical for purity validation .

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO to confirm backbone structure. Key signals include aromatic protons (δ 7.5–8.7 ppm for pyrimidinyl and benzyl groups) and pyrrolidine methylene/methine protons (δ 2.5–4.0 ppm) .
  • Chiral Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry can verify stereochemical purity, especially for the pyrrolidine ring’s stereochemistry .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What analytical methods are suitable for quantifying residual solvents and ensuring compliance with pharmacopeial standards?

  • Methodology : Follow ICH Q3C guidelines using GC-MS with a headspace sampler. For example, residual acetone or ethyl acetate can be quantified against USP limits (<5000 ppm). Buffer preparation (e.g., ammonium acetate, pH 6.5) and HPLC with UV detection (220–254 nm) ensure compound stability during analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodology :

  • Substituent Variation : Modify the pyrimidinyl group (e.g., fluorination at C-2/C-4) or benzyl linker (e.g., methoxy/trifluoromethyl substitution) to assess effects on target binding. Compare with analogs like 3-Methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, which showed enhanced activity via hydrophobic interactions .
  • Biological Assays : Use enzyme inhibition assays (e.g., IC50_{50} determination) or cell-based models (e.g., proliferation assays) to correlate structural changes with activity .

Q. What strategies address solubility challenges in in vitro assays while maintaining compound stability?

  • Methodology :

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) with aqueous buffers (e.g., PBS pH 7.4) to prevent precipitation. For pH-sensitive compounds, adjust buffer pH to 6.5–7.0 (e.g., ammonium acetate) to enhance solubility .
  • Lipid-Based Formulations : Encapsulate the compound in liposomes (e.g., DOPC/cholesterol) to improve bioavailability in cell culture .

Q. How should contradictory data between in vitro potency and in vivo efficacy be analyzed?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life, Cmax_{max}, and AUC in rodent models to identify bioavailability limitations. For example, rapid hepatic metabolism (via CYP450 enzymes) may reduce in vivo efficacy despite high in vitro activity .
  • Metabolite Identification : Use LC-HRMS to detect major metabolites (e.g., hydroxylated or glucuronidated derivatives) that may interfere with activity .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodology :

  • Rodent Models : Conduct single-dose pharmacokinetic studies in Sprague-Dawley rats (IV/PO administration). Monitor blood samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose for plasma concentration analysis .
  • Toxicology Screening : Perform acute toxicity studies (OECD 423) with histopathology and serum biochemistry (ALT, AST, creatinine) to assess hepatic/renal safety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyrimidin-5-yl-benzyl)-pyrrolidine-2-carboxylic acid amide hydrochloride
Reactant of Route 2
2-(3-Pyrimidin-5-yl-benzyl)-pyrrolidine-2-carboxylic acid amide hydrochloride

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